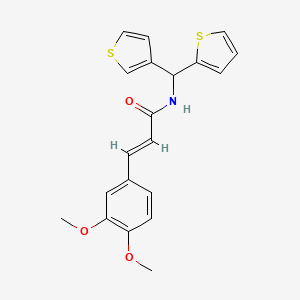

(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

Description

The compound "(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide" is an acrylamide derivative featuring a conjugated (E)-configured double bond. Its structure includes a 3,4-dimethoxyphenyl group attached to the α-carbon of the acrylamide backbone and a bis-thiophene methyl substituent at the nitrogen atom.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-23-16-7-5-14(12-17(16)24-2)6-8-19(22)21-20(15-9-11-25-13-15)18-4-3-10-26-18/h3-13,20H,1-2H3,(H,21,22)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMENMOIRDPET-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide represents a class of acrylamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction process starting from readily available precursors. The compound is characterized by its distinct E geometry around the C=C bond and features a complex thiophene structure.

Key Steps in Synthesis:

- Formation of Thiophene Derivatives : The initial step involves the synthesis of thiophene-based intermediates through cyclization reactions.

- Acrylamide Formation : The final product is obtained by reacting the thiophene derivatives with 3,4-dimethoxyphenylacetonitrile under basic conditions.

Anticancer Activity

Recent studies have indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, research has shown that related thiophene carboxamide derivatives possess activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Related Thiophene Derivative | HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens. In vitro studies have evaluated its effectiveness in inhibiting bacterial growth and biofilm formation.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Effectiveness |

|---|---|---|---|

| Staphylococcus aureus | 15 | 30 | Strong inhibition |

| Escherichia coli | 20 | 40 | Moderate inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Interaction with DNA : Acrylamide derivatives are known to interact with DNA, leading to strand breaks and subsequent cell death.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which can contribute to their anticancer effects.

Case Studies

A recent study focused on the anticancer potential of thiophene-based acrylamides demonstrated that specific structural modifications could enhance potency against cancer cells while minimizing cytotoxicity to normal cells. This highlights the importance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Methoxy groups on the phenyl ring are critical for antifungal activity in phthalimide derivatives , while pyridine substituents improve synthesis yields, as seen in compound 3b .

Antifungal Activity

- Phthalimide derivatives with 3,4-dimethoxyphenyl groups (e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide) exhibit moderate antifungal activity, with efficacy linked to the number of methoxy groups .

Antinociceptive Effects

- DM497, a thiophene-containing analog, demonstrates antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation. The thiophene moiety may enhance binding affinity compared to furan derivatives (e.g., DM490) .

Taste Modulation

- Compounds like (E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenethyl)acrylamide (Amide 1) are used as umami or kokumi taste enhancers. The dimethoxyphenyl group likely contributes to sensory receptor interactions .

Antibacterial and Anti-Biofilm Activity

Structure-Activity Relationships (SAR)

- Methoxy Substitution : Increasing methoxy groups (e.g., 3,4,5-trimethoxyphenyl derivatives) correlates with enhanced antifungal activity but may reduce solubility .

- Heterocyclic N-Substituents : Thiophene and pyridine groups improve pharmacological targeting (e.g., α7 nAChR for DM497) compared to simpler aryl groups .

- Hybrid Structures : Combining methoxyphenyl and thiophene moieties (as in the target compound) could synergize antimicrobial and neurological activities, though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.